(R)-Benzyl 2-amino-3-(benzylthio)propanoate

Chiral purity Optical rotation Enantiomeric differentiation

(R)-Benzyl 2-amino-3-(benzylthio)propanoate, commonly supplied as the 4-toluenesulfonate salt (CAS 73995-16-1), is the dibenzyl-protected derivative of L-cysteine. It features S-benzyl protection on the thiol side-chain and a benzyl ester at the C-terminus, leaving the α-amino group free for coupling.

Molecular Formula C17H19NO2S
Molecular Weight 301.4 g/mol
Cat. No. B12946979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyl 2-amino-3-(benzylthio)propanoate
Molecular FormulaC17H19NO2S
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N
InChIInChI=1S/C17H19NO2S/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14/h1-10,16H,11-13,18H2/t16-/m0/s1
InChIKeyRWISUDSSXJFKIY-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Benzyl 2-amino-3-(benzylthio)propanoate: A Protected L-Cysteine Benzyl Ester for Chiral Synthesis


(R)-Benzyl 2-amino-3-(benzylthio)propanoate, commonly supplied as the 4-toluenesulfonate salt (CAS 73995-16-1), is the dibenzyl-protected derivative of L-cysteine. It features S-benzyl protection on the thiol side-chain and a benzyl ester at the C-terminus, leaving the α-amino group free for coupling . This compound belongs to the class of protected amino acid building blocks used in solution- and solid-phase peptide synthesis, where the orthogonal lability of the benzyl-based protecting groups under hydrogenolytic conditions distinguishes it from acid- or base-labile alternatives .

Why (R)-Benzyl 2-amino-3-(benzylthio)propanoate Cannot Be Replaced by Generic Cysteine Analogs


The combination of (R)-configuration, S-benzyl thioether protection, and benzyl ester functionality in this compound creates a stereochemical and reactivity profile that is not duplicated by simple cysteine esters or S-alkyl alternatives. Substitution with the (S)-enantiomer would invert chiral induction in downstream products; replacement of the benzyl ester with a methyl or tert-butyl ester alters enzymatic recognition [1] and biological activity of final peptides [2]; and switching the S-benzyl group to an S-p-methoxybenzyl group changes acidolytic stability [3]. These differences are quantifiable and functionally consequential, as the evidence below demonstrates.

Quantitative Differentiation Evidence for (R)-Benzyl 2-amino-3-(benzylthio)propanoate


Enantiospecific Optical Rotation Distinguishes the (R)-Benzyl Ester from Its (S)-Antipode

The (R)-benzyl ester (L-cysteine derivative) exhibits a specific optical rotation of [α]²⁴D = -19 ± 2° (c=1%, MeOH) , while the free acid (R)-S-benzylcysteine (S-Benzyl-L-cysteine, CAS 3054-01-1) shows [α]²⁰D = +23° (c=2, 1M NaOH) . The (S)-enantiomer of the free acid (S-Benzyl-D-cysteine, CAS 23032-53-3) displays [α]²⁰D = -26 ± 1° (c=1.024, 1N NaOH) . Although direct optical rotation data for the (S)-benzyl ester enantiomer is not publicly available, the sign inversion and magnitude difference between the (R) and (S) free acids, combined with the distinctive negative rotation of the (R)-benzyl ester in methanol, provides a clear analytical fingerprint to verify enantiomeric identity and detect contamination by the opposite antipode.

Chiral purity Optical rotation Enantiomeric differentiation

Benzyl Ester Substrate Preference Over Methyl Ester in Carboxypeptidase Y-Catalyzed Peptide Synthesis

In carboxypeptidase Y (CPD-Y)-catalyzed transpeptidation, N-blocked amino acid benzyl esters are kinetically superior acyl donors compared to the corresponding methyl esters. The benzyl ester acyl component is turned over by CPD-Y at a significantly higher rate, while the methyl ester product is a much poorer substrate, enabling controlled peptide methyl ester synthesis without oligomerization [1]. Although the published kinetic constants were determined for general N-blocked amino acid derivatives rather than specifically for S-benzyl cysteine benzyl ester, the class-level inference is that the benzyl ester moiety in (R)-benzyl 2-amino-3-(benzylthio)propanoate would confer similar enhanced CPD-Y substrate properties relative to its methyl ester analog.

Enzymatic peptide synthesis Carboxypeptidase Y Kinetic selectivity

Benzyl Ester in C-Terminal Cysteine Peptides Confers ~100-Fold Lower Biological Activity Than Methyl Ester

In a yeast mating assay of Saccharomyces cerevisiae a-factor analogs, the C-terminal cysteine benzyl ester-containing peptide exhibited approximately 100-fold lower activity compared to the wild-type methyl ester form, while ethyl and isopropyl esters retained near-wild-type potency [1]. This demonstrates that the benzyl ester modification at the cysteine C-terminus profoundly attenuates biological activity, a critical consideration when designing ester-modified peptide probes or prodrugs where controlled activity modulation is desired.

C-terminal ester bioactivity Peptide SAR a-factor mating pheromone

S-Benzyl Protection Resists Acidolytic Cleavage Conditions That Remove S-p-Methoxybenzyl

Under strong acid conditions (hydrogen fluoride or methanesulfonic acid), the S-benzyl group on cysteine sulfoxide is stable and resists cleavage, whereas the S-p-methoxybenzyl analog is converted to S-p-methoxyphenylcysteine or S-p-hydroxyphenylcysteine in the presence of anisole or phenol scavengers [1]. This acid stability of the S-benzyl thioether provides an orthogonal protection strategy: the S-benzyl group remains intact during acidolytic removal of other protecting groups, enabling sequential deprotection in complex peptide syntheses.

Orthogonal deprotection Acid stability S-protecting group selectivity

Optimal Application Scenarios for (R)-Benzyl 2-amino-3-(benzylthio)propanoate Based on Differentiating Evidence


Boc-Strategy Solid-Phase Peptide Synthesis Requiring Acid-Stable Thiol Protection

When synthesizing cysteine-containing peptides using Boc/Bzl protection schemes, the S-benzyl group remains intact during the final HF or methanesulfonic acid cleavage step, unlike S-p-methoxybenzyl which undergoes acidolytic removal [1]. This compound provides both the S-benzyl protection and the C-terminal benzyl ester in a single building block, simplifying assembly of peptides where the C-terminal carboxyl must remain protected until hydrogenolysis.

Enzymatic Peptide Fragment Condensation Using Carboxypeptidase Y

N-protected (R)-benzyl 2-amino-3-(benzylthio)propanoate can serve as a superior acyl donor in CPD-Y-catalyzed peptide synthesis, where benzyl esters are turned over more rapidly than methyl esters, enabling controlled transpeptidation without oligomerization [2]. This application is particularly valuable for synthesizing peptide methyl esters with minimal side-product formation.

C-Terminal Ester SAR Studies of Bioactive Cysteine Peptides

For structure-activity relationship investigations where a spectrum of biological potencies is needed, the benzyl ester analog of a cysteine-containing peptide provides a ~100-fold attenuation of activity relative to the methyl ester [3], serving as a low-activity control or a tool to assess the contribution of C-terminal ester steric bulk to target recognition.

Chiral Building Block Requiring Verified Enantiomeric Identity

The well-characterized optical rotation of [α]²⁴D = -19 ± 2° (c=1%, MeOH) allows rapid in-house verification of enantiomeric identity and detection of (S)-antipode contamination before use in asymmetric synthesis, where inversion of the α-carbon configuration would propagate diastereomeric impurities into final products.

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